((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
Description
The compound ((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (CAS: 61556-44-3) is a modified nucleoside triphosphate with a molecular formula of C₁₁H₁₈N₅O₁₄P₃ and a molecular weight of 537.21 g/mol . Its structure features:
- A 2-amino-6-oxopurine base, a non-canonical nucleobase analog of adenine.
- A tetrahydrofuran ring with stereospecific substitutions: 3-hydroxy, 4-methoxy, and a triphosphate group attached via a methylene bridge.
- Storage requirements: Under inert atmosphere at -20°C, indicating sensitivity to hydrolysis and oxidation .
This compound is hypothesized to act as a substrate or inhibitor in enzymatic processes involving nucleotide metabolism, DNA/RNA synthesis, or kinase signaling due to its triphosphate moiety and modified base.
Properties
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUJBFZJAFFHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Preparation
The 2-amino-6-oxopurine base is synthesized via chlorodeoxygenation of guanosine derivatives. As described in, 6-oxo groups on purines are replaced with chloro groups using POCl₃ in the presence of organic bases (e.g., trimethylamine). Subsequent ammonolysis introduces the 6-amino group, yielding 2-amino-6-oxopurine. The 4-methoxy ribose is prepared by methylating the 4′-hydroxyl group of a protected ribose intermediate (e.g., 3′,5′-di-O-acetyl-4′-O-methylribofuranose) under Mitsunobu conditions.
Phosphorylation
The nucleoside is phosphorylated using 2-chloro-1,3,2-benzodioxaphosphorin-4-one and tributylammonium pyrophosphate in anhydrous pyridine/dioxane. Critical steps include:
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Phosphitylation : Reacting the nucleoside with 2-chloro-1,3,2-benzodioxaphosphorin-4-one to form a P(III) intermediate.
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Pyrophosphate Coupling : Adding tributylammonium pyrophosphate to generate a cyclic triphosphate intermediate.
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Oxidation : Treating with iodine/water to oxidize P(III) to P(V), followed by hydrolysis with Na₂S₂O₃.
Yield : 30–40% after ion-exchange chromatography.
Yoshikawa’s One-Pot Triphosphorylation
Yoshikawa’s method enables direct 5′-phosphorylation of unprotected nucleosides using POCl₃ and bis(tributylammonium) pyrophosphate. For the target compound:
Reaction Conditions
Modifications
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4′-Methoxy Stability : The methoxy group remains intact under these conditions due to its ether stability.
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Purification : Ethanol precipitation removes inorganic phosphates, followed by HPLC using a C18 column.
Yield : 20–25% for analogous 2′-modified triphosphates.
Enzymatic Phosphorylation Strategies
Enzymatic methods leverage kinases to phosphorylate nucleoside diphosphates (NDPs) into triphosphates. For the target compound:
Substrate Preparation
The nucleoside diphosphate (NDP) is synthesized via tosylation of the 5′-OH group followed by displacement with tris(tetrabutylammonium) pyrophosphate.
Kinase-Catalyzed Phosphorylation
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Enzyme : Pyruvate kinase (PK) with phosphoenolpyruvate (PEP) as a phosphate donor.
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Advantage : High regioselectivity avoids side reactions at the 3′-OH or base.
Yield : 60–70% for CTP and GTP analogues.
Cyclic Pyrophosphoryl P-Amidite (c-PyPA) Method
Ripp et al. developed a rapid, modular approach using c-PyPA, enabling γ-phosphate modifications:
Synthesis Steps
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c-PyPA Preparation : Reacting pyrophosphate with phosphoramidite reagents.
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Nucleoside Coupling : The nucleoside’s 5′-OH reacts with c-PyPA, forming a cyclotriphosphite intermediate.
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Oxidation : Using H₂O₂ or sulfurizing agents to stabilize the triphosphate backbone.
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Linearization : Treating with Li₂S or amines to open the cyclic structure.
Advantages
Comparative Analysis of Methods
Challenges and Optimization
Protecting Group Strategy
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylguanosine 5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of oxidized derivatives.
Substitution: The methyl group at the 2’ position can be substituted under specific conditions, although this is less common due to the stability of the methyl group.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through enzymatic or chemical means
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Strong nucleophiles under basic conditions.
Phosphorylation: Phosphorylating agents like POCl3 or phosphoramidites
Major Products: The major products of these reactions include various phosphorylated and oxidized derivatives of 2’-O-Methylguanosine .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a purine base and a tetrahydrofuran moiety. Its molecular formula is C₁₃H₁₈N₅O₉P₃, with a molecular weight of approximately 1119.8 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.
Enzymatic Studies
The compound serves as a substrate or inhibitor in various enzymatic reactions. For instance, it has been used to study the activity of kinases and phosphatases due to its phosphate groups that mimic natural substrates.
Case Study: Kinase Inhibition
Research has demonstrated that this compound can inhibit specific kinases involved in cancer pathways, making it a candidate for further development as an anticancer agent. In vitro studies showed significant inhibition of kinase activity at micromolar concentrations, indicating its potential utility in cancer therapeutics .
Drug Development
Due to its structural similarity to ATP (adenosine triphosphate), the compound is being explored as a lead compound in the development of new drugs targeting ATP-dependent processes.
Case Study: Antiviral Activity
In a recent study, derivatives of this compound were evaluated for antiviral activity against several viruses. The results indicated that modifications to the tetrahydrofuran ring could enhance bioactivity and selectivity against viral enzymes .
Molecular Biology Applications
The compound's ability to act as a nucleotide analogue makes it useful in molecular biology techniques such as PCR (Polymerase Chain Reaction) and DNA sequencing.
Case Study: PCR Efficiency
Studies have shown that incorporating this compound into PCR reactions can improve amplification efficiency by stabilizing DNA polymerase activity under certain conditions . This property is particularly beneficial for amplifying difficult templates.
Mechanism of Action
2’-O-Methylguanosine 5’-triphosphate exerts its effects primarily through its incorporation into RNA molecules. It can act as a chain terminator during RNA synthesis, thereby inhibiting the elongation of RNA strands. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral RNA. The compound targets viral RNA polymerases and interferes with their function, leading to the suppression of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing key differences in substituents, phosphorylation states, and biological implications:
Key Findings from Comparative Analysis:
Base Modifications: The 2-amino-6-oxopurine base in the target compound distinguishes it from analogs with 6-aminopurine (e.g., ) or 2,6-diaminopurine (). The 3-aminopropylsulfanyl group in introduces a sulfur atom, which may enhance binding to cysteine-rich proteins or redox-sensitive pathways .
Phosphorylation State :
- The triphosphate group in the target compound contrasts with diphosphate () or phosphoramidite () moieties. Triphosphates are typically substrates for DNA/RNA polymerases, whereas phosphoramidites are synthetic intermediates .
4-Fluoro substitution () increases electronegativity, stabilizing the sugar moiety against enzymatic degradation .
Biological Activity Correlations: highlights that bioactivity profiles correlate strongly with chemical structures. For example, 2-amino-6-oxopurine analogs may inhibit xanthine oxidase or adenosine deaminase, while 6-aminopurine derivatives are more likely to mimic ATP . Anticancer activity observed in purine-like compounds () suggests the target compound and its analogs could be explored for oncology applications .
Biological Activity
The compound ((2R,3R,4R,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (often referred to as a modified nucleotide) is a derivative of purine nucleotides that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a purine base linked to a modified sugar moiety and a triphosphate group. This configuration is significant for its biological role, particularly in cellular signaling and energy transfer.
The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. These receptors are involved in various physiological processes including:
- Signal Transduction : The compound can activate G protein-coupled receptors (GPCRs) such as P2Y receptors, which are crucial for mediating cellular responses to extracellular nucleotides .
- Intracellular Signaling Pathways : Upon activation of these receptors, downstream signaling pathways are initiated, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which further influence cellular functions such as calcium mobilization and protein kinase activation .
1. Immunomodulatory Effects
Research indicates that compounds similar to this nucleotide can modulate immune responses. For instance, studies have shown that purinergic signaling can influence the activation and proliferation of immune cells, such as T lymphocytes and macrophages . The modulation of these immune cells can have implications for inflammatory diseases and cancer therapy.
2. Anticancer Potential
The compound's ability to affect cell proliferation and apoptosis has been explored in cancer research. In vitro studies have demonstrated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways including the activation of caspases .
3. Neuroprotective Effects
There is also evidence suggesting neuroprotective properties associated with purinergic signaling. The modulation of ATP levels in neuronal tissues may protect against excitotoxicity and promote neuronal survival under stress conditions .
Case Study 1: Immunomodulation in Autoimmune Diseases
A study examined the effects of a related purine nucleotide on T cell function in autoimmune models. Results indicated a significant reduction in T cell activation markers when treated with the compound, suggesting potential therapeutic benefits in conditions like rheumatoid arthritis .
Case Study 2: Anticancer Activity
In another study involving breast cancer cell lines, treatment with the compound resulted in decreased cell viability and increased apoptosis rates compared to controls. This highlights its potential as an adjunct therapy in oncological treatments .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Approach : X-ray crystallography using SHELX software ( ) resolves stereochemical ambiguities. Pair this with vibrational spectroscopy (FT-IR) to confirm functional groups (e.g., hydroxyl, methoxy). For dynamic behavior, use NMR (if fluorinated analogs exist) or molecular dynamics simulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational docking results for this compound?
- Strategy : Cross-validate crystallographic refinement (via SHELXL) with ensemble docking (e.g., AutoDock Vina) to account for conformational flexibility. For example, shows that docking scores for similar compounds (e.g., -9.276 kcal/mol for Compound D) correlate with crystallographic B-factors. If discrepancies persist, use mutagenesis (e.g., Gly21 → Ala in FtsZ) to test predicted binding interactions .
Q. What strategies optimize the compound’s inhibitory activity against target enzymes like nucleic acid polymerases?
- Design : Modify the methoxy group (C4 position) to enhance steric complementarity with enzyme active sites. demonstrates that substituting the purine base (e.g., 8-morpholino in Compound D) improves docking scores by 0.5–1.0 kcal/mol. Pair this with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers mitigate instability of the triphosphate group during in vitro assays?
- Solutions : Use phosphatase inhibitors (e.g., sodium orthovanadate) in assay buffers. For long-term stability, encapsulate the compound in liposomes or PEGylate the hydroxymethyl group. notes that analogs with acetylated hydroxyl groups exhibit extended half-lives (≥72 hours) in serum-containing media .
Data Contradiction Analysis
Q. How should conflicting data on enzymatic inhibition potency be addressed?
- Resolution : Standardize assay conditions (e.g., pH, ionic strength) and validate using orthogonal methods. For example, if fluorescence-based assays (IC = 10 µM) conflict with radiometric data (IC = 25 µM), perform surface plasmon resonance (SPR) to measure real-time binding kinetics. Cross-reference with structural analogs in , where docking scores align with experimental IC values .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
